molecular formula C10H11BrClN B15272334 3-bromo-4-chloro-N-cyclobutylaniline

3-bromo-4-chloro-N-cyclobutylaniline

Cat. No.: B15272334
M. Wt: 260.56 g/mol
InChI Key: SSIWEFAOGKOJAW-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-N-cyclobutylaniline is an organic compound with the molecular formula C10H11BrClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively, and the amino group is substituted with a cyclobutyl group. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-N-cyclobutylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-N-cyclobutylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-chloro-N-cyclobutylaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-N-cyclobutylaniline depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloroaniline: Similar structure but lacks the cyclobutyl group.

    4-Bromo-2-chloroaniline: Different substitution pattern on the benzene ring.

    3-Bromo-4-fluoroaniline: Fluorine atom instead of chlorine.

Uniqueness

3-Bromo-4-chloro-N-cyclobutylaniline is unique due to the presence of the cyclobutyl group, which can impart different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

3-bromo-4-chloro-N-cyclobutylaniline

InChI

InChI=1S/C10H11BrClN/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2

InChI Key

SSIWEFAOGKOJAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2)Cl)Br

Origin of Product

United States

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